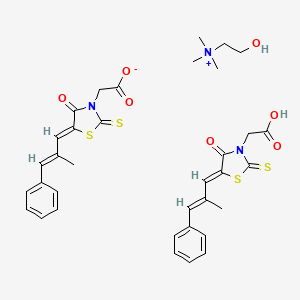
Diepalrestat choline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diepalrestat choline is a small molecule drug known for its role as an aldose reductase inhibitor. It is primarily used in the treatment of diabetic peripheral neuropathy, a common complication of diabetes mellitus. The compound is a choline cocrystal of epalrestat, which enhances its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diepalrestat choline involves the formation of a cocrystal between epalrestat and choline. Epalrestat is synthesized through a series of reactions starting from 2-methyl-3-phenyl-2-propenal and thiosemicarbazide, followed by cyclization and oxidation steps . The final step involves the formation of the cocrystal with choline, which is achieved by mixing epalrestat with choline hydrogen diepalrestat under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Diepalrestat choline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
Diepalrestat choline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aldose reductase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of diabetic peripheral neuropathy. .
Industry: Employed in the development of new pharmaceuticals and therapeutic agents targeting diabetic complications
Mechanism of Action
Diepalrestat choline exerts its effects by inhibiting the enzyme aldose reductase (AKR1B1). This enzyme is involved in the polyol pathway, which converts glucose to sorbitol. Inhibition of aldose reductase reduces the accumulation of sorbitol in tissues, thereby preventing or alleviating diabetic complications such as neuropathy . The molecular targets and pathways involved include the reduction of oxidative stress and inflammation in nerve tissues .
Comparison with Similar Compounds
Similar Compounds
Epalrestat: The parent compound of diepalrestat choline, also an aldose reductase inhibitor.
Sorbinil: Another aldose reductase inhibitor used in the treatment of diabetic complications.
Tolrestat: Similar in function, used for diabetic neuropathy but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its enhanced bioavailability and efficacy compared to its parent compound, epalrestat. The cocrystal formation with choline improves its solubility and absorption, making it a more effective therapeutic agent .
Properties
CAS No. |
1665300-21-9 |
|---|---|
Molecular Formula |
C35H39N3O7S4 |
Molecular Weight |
742.0 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate;2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/2C15H13NO3S2.C5H14NO/c2*1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12;1-6(2,3)4-5-7/h2*2-8H,9H2,1H3,(H,17,18);7H,4-5H2,1-3H3/q;;+1/p-1/b2*10-7+,12-8-; |
InChI Key |
WKSNHZZSMLFYFI-UROVXFGGSA-M |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O.C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)[O-].C[N+](C)(C)CCO |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O.CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].C[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















